5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
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Overview
Description
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a synthetic organic compound belonging to the benzofuran familyThis compound, in particular, has garnered attention due to its potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes .
Preparation Methods
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves several key steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Oxidation: Oxidation of the dihydrobenzofuran ring can be achieved using oxidizing agents like potassium permanganate.
The major products formed from these reactions include 5-amino-2,3-dihydrobenzofuran-7-carboxamide and various substituted derivatives.
Scientific Research Applications
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential PARP-1 inhibitor, which could be useful in cancer therapy by enhancing the efficacy of DNA-damaging agents.
Biological Research: The compound is used in studies related to DNA repair mechanisms and the role of PARP-1 in cellular processes.
Industrial Applications: It may serve as a precursor for the synthesis of other biologically active benzofuran derivatives.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that utilizes NAD+ to synthesize poly(ADP-ribose) chains, which are involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP-1 for survival .
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide include:
2,3-Dihydrobenzofuran-7-carboxamide: Lacks the nitro group and has different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another derivative with a different substitution pattern, showing varying degrees of PARP-1 inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency as a PARP-1 inhibitor compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12) |
InChI Key |
GAMSIIYRKBPBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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